3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxolane ring, a piperidine ring, and a tetrahydrocinnoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.
Synthesis of the Piperidine Ring: This step often involves the reduction of a pyridine derivative or the cyclization of a suitable amine precursor.
Introduction of the Tetrahydrocinnoline Moiety: This can be done through a series of reactions, including nitration, reduction, and cyclization of a suitable aromatic precursor.
Coupling Reactions: The final step involves coupling the oxolane, piperidine, and tetrahydrocinnoline fragments using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce new substituents on the piperidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-ylmethanamine: A simpler compound with an oxolane ring and an amine group.
1-(Oxolan-3-yl)piperazine: Contains an oxolane ring and a piperazine moiety.
[3-(Methylamino)oxolan-3-yl]methanol: Features an oxolane ring with a methylamino group and a hydroxyl group.
Uniqueness
3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of three distinct structural motifs: the oxolane ring, the piperidine ring, and the tetrahydrocinnoline moiety. This unique structure may confer specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(16-7-10-24-13-16)22-8-5-14(6-9-22)12-25-18-11-15-3-1-2-4-17(15)20-21-18/h11,14,16H,1-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJLXNEVRPNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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